Amylopectin

Beschreibung

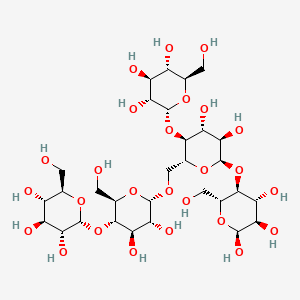

A highly branched glucan in starch.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGFVAGNIYUEEP-WUYNJSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9037-22-3 | |

| Record name | Amylopectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylopectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylopectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

amylopectin biosynthesis in higher plants

An In-depth Technical Guide to Amylopectin Biosynthesis in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the major component of starch, constituting 70-80% of the granule in most plant species.[1][2] It is a complex, highly branched polymer of glucose that serves as the primary long-term energy storage carbohydrate in higher plants.[3][4] The intricate architecture of this compound, characterized by α-1,4 linked linear chains and α-1,6 branch points, gives starch its unique semi-crystalline nature.[5][6] Understanding the biosynthetic pathway of this compound is critical not only for fundamental plant biology but also for the targeted modification of starch properties for applications in the food, pharmaceutical, and manufacturing industries.[1][6] This guide provides a detailed technical overview of the core enzymatic machinery, regulatory mechanisms, and key experimental protocols used to study .

The Core Machinery of this compound Biosynthesis

The synthesis of this compound is a highly coordinated process involving the concerted action of four major classes of enzymes, each with multiple isoforms that play distinct roles.[3][7][8]

-

ADP-glucose Pyrophosphorylase (AGPase): This enzyme catalyzes the first committed step in starch synthesis, producing ADP-glucose, the activated glucose donor for chain elongation.[5][7] The activity of AGPase is a key regulatory point in the pathway.[9]

-

Starch Synthases (SSs): These enzymes are responsible for elongating the α-1,4 glucan chains.[7][10] Higher plants possess multiple classes of soluble starch synthases (SSI, SSII, SSIII, SSIV, SSV) that are primarily involved in this compound synthesis, each contributing to chains of specific lengths.[11][12] Granule-bound starch synthase (GBSS) is mainly responsible for the synthesis of amylose (B160209).[11][12]

-

Starch Branching Enzymes (SBEs): SBEs are crucial for creating the branched structure of this compound.[13] They cleave an existing α-1,4 linkage and transfer the glucan chain to a C-6 hydroxyl group, forming an α-1,6 branch point.[6][13] Different isoforms (SBEI and SBEII) have distinct specificities for the length of the chains they transfer, which is pivotal in determining the final architecture of the this compound molecule.[12][13]

-

Starch Debranching Enzymes (DBEs): These enzymes, including isoamylases (ISA) and pullulanases (PUL), hydrolyze α-1,6 branch points.[9][11] Rather than being solely involved in degradation, DBEs play a critical role in "trimming" improperly positioned branches during synthesis, which is essential for the formation of the highly ordered, semi-crystalline structure of the this compound cluster.[1][4][14]

The Biosynthetic Pathway and Enzyme Interplay

This compound synthesis is not a simple linear process but a dynamic interplay between the elongation and branching enzymes, with concurrent editing by debranching enzymes. The current understanding suggests a "two-step branching and improper branch clearing model".[1] This process occurs within amyloplasts in storage tissues or chloroplasts in photosynthetic tissues.[15]

The coordinated action of these enzymes is facilitated by their assembly into multi-enzyme protein complexes.[8][13] Reversible protein phosphorylation is an emerging key mechanism for regulating the formation of these complexes and modulating enzyme activity, thereby controlling the overall rate of starch synthesis and its final structure.[12][13]

Caption: Core enzymatic steps in this compound biosynthesis.

Quantitative Data Summary

The activity of starch biosynthetic enzymes is sensitive to various physicochemical parameters. Optimizing these conditions is crucial for in vitro assays.

Table 1: Optimal Conditions for Starch Synthase (SS) Activity

| Plant Source | Tissue | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Maize (Zea mays) | Endosperm | 8.0 | 30 | [16][17] |

| Wheat (Triticum aestivum) | Endosperm | 7.5 | 20 - 30 | [16] |

| Potato (Solanum tuberosum) | Tuber | 7.5 | ~21.5 - 25 | [16] |

| Rice (Oryza sativa) | Endosperm | N/A | 27 - 30 |[16] |

Note: Data for other enzymes are less consistently reported across literature and can vary significantly with the specific isoform and assay conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for studying enzyme function. The following sections outline methodologies for assaying the key enzymes in this compound biosynthesis.

Protocol 1: Starch Synthase (Soluble) Activity Assay

This protocol is based on a native-PAGE activity staining method, which allows for the separation and visualization of different SS isoforms.[10]

1. Protein Extraction: a. Homogenize 100-200 mg of developing plant tissue (e.g., endosperm) on ice in an appropriate volume of extraction buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 2 mM EDTA, 5 mM DTT, 12.5% v/v glycerol).[10][18] b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.[10] c. Collect the supernatant containing the soluble protein fraction. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Native Polyacrylamide Gel Electrophoresis (PAGE): a. Prepare a 7.5% native polyacrylamide gel containing 0.3% (w/v) glycogen (B147801) from oyster.[10] b. Load 20-50 µg of soluble protein extract per lane. c. Run the gel at a constant current (e.g., 15 mA) at 4°C until the dye front reaches the bottom.

3. Enzyme Reaction and Staining: a. After electrophoresis, incubate the gel in a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM EDTA, 1 mM DTT) for 30 minutes. b. Transfer the gel to the reaction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 0.5 M sodium citrate, 2 mM ADP-glucose, 5 mM DTT).[17][18] c. Incubate overnight at room temperature (~22-25°C) with gentle agitation to allow the synthases to elongate the glycogen chains within the gel.[10] d. Wash the gel twice with deionized water. e. Stain the gel with an iodine solution (e.g., 2% KI, 0.2% I₂). Bands of synthase activity will appear as dark brown or blue-black against a lighter background.[10]

Caption: Workflow for Starch Synthase (SS) activity assay.

Protocol 2: Starch Branching Enzyme (SBE) Activity Assay

This method measures the decrease in the absorbance of an iodine-amylose complex as SBE introduces branches into the linear amylose substrate.

1. Reagent Preparation: a. Substrate: Prepare a 1% (w/v) amylose solution by dissolving amylose powder in 1 M NaOH, followed by neutralization with 1 M HCl and buffering with a suitable buffer (e.g., 50 mM Sodium Citrate, pH 7.0). b. Enzyme Extract: Prepare a soluble protein extract as described in the Starch Synthase protocol. c. Iodine Reagent: Prepare a solution of 0.2% iodine (I₂) and 2% potassium iodide (KI) in water.

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the enzyme extract with the amylose substrate solution. Include a control reaction with heat-inactivated enzyme. b. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by boiling for 5 minutes.

3. Quantification: a. Take an aliquot of the reaction mixture and add it to a dilute HCl solution. b. Add the iodine reagent and mix well. c. Measure the absorbance at 660 nm using a spectrophotometer. d. A decrease in absorbance in the active enzyme sample compared to the control indicates branching activity, as branched glucans bind less iodine. One unit of activity can be defined as the amount of enzyme causing a specific change in absorbance per unit of time.

Caption: Workflow for Starch Branching Enzyme (SBE) activity assay.

Protocol 3: Starch Debranching Enzyme (DBE) Activity Assay

This protocol utilizes a colorimetric method to measure the increase in reducing sugars released from a branched substrate like pullulan or this compound.[19]

1. Reagent Preparation: a. Substrate: Prepare a 1% (w/v) solution of a branched polysaccharide (e.g., pullulan for pullulanase activity, or waxy maize this compound for isoamylase (B1167963) activity) in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.5). b. Enzyme Extract: Prepare a soluble protein extract as described previously. c. DNS Reagent: Prepare a 3,5-dinitrosalicylic acid (DNS) reagent solution.[19]

2. Enzymatic Reaction: a. Combine the enzyme extract with the substrate solution. Include a no-enzyme control. b. Incubate at 37°C for an appropriate time (e.g., 60 minutes).

3. Quantification of Reducing Sugars: a. Stop the reaction by adding an equal volume of DNS reagent to an aliquot of the reaction mixture. b. Boil the samples for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.[19] c. Cool the samples to room temperature and dilute with deionized water. d. Measure the absorbance at 540 nm. e. Calculate the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with a known concentration of glucose or maltose.

Caption: Workflow for Starch Debranching Enzyme (DBE) activity assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex, highly regulated process fundamental to plant life. The core machinery of synthases, branching enzymes, and debranching enzymes, organized into dynamic protein complexes, works in concert to build the intricate, semi-crystalline structure of starch granules. While significant progress has been made in identifying the key enzymatic players, a complete understanding of the regulatory networks that fine-tune their activities in response to developmental and environmental cues is still emerging.[8][12] Future research, combining proteomics, advanced imaging, and systems biology approaches, will be crucial to fully elucidate the spatiotemporal regulation of this pathway. This knowledge will unlock new possibilities for the rational design of starches with novel functionalities, benefiting a wide range of industries from food science to advanced biomaterials and drug delivery systems.

References

- 1. [Advances in research on biosynthesis of plant this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Starch accumulation, activities of key enzyme and gene expression in starch synthesis of wheat endosperm with different starch contents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Starch - Wikipedia [en.wikipedia.org]

- 6. Comparative transcriptome analyses revealed key genes involved in high this compound biosynthesis in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Starch biosynthesis in cereal endosperms: An updated review over the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the activities of key enzymes involved in starch biosynthesis on the fine structure of this compound in developing rice (Oryza sativa L.) endosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Starch Synthase Activities in Wheat Grains using Native-PAGE [bio-protocol.org]

- 11. tuscany-diet.net [tuscany-diet.net]

- 12. Regulation of Starch Biosynthesis in Response to a Fluctuating Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of starch-branching enzymes and their role in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Origin and evolution of the main starch biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Theoretical and experimental approaches to understand the biosynthesis of starch granules in a physiological context - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Extraction and Assays of ADP-glucose Pyrophosphorylase, Soluble Starch Synthase and Granule Bound Starch Synthase from Wheat (Triticum aestivum L.) Grains [bio-protocol.org]

- 19. Colorimetric Determination of the Activity of Starch-Debranching Enzyme via Modified Tollens’ Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Orchestration of Sweetness: An In-depth Technical Guide to the Enzymes of Amylopectin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amylopectin, the highly branched glucan polymer, is the principal component of starch and a cornerstone of plant energy storage. Its intricate, tree-like architecture is not a random occurrence but the result of a finely tuned enzymatic symphony. This technical guide provides a comprehensive exploration of the core enzymes governing this compound biosynthesis: starch synthases, starch branching enzymes, and starch debranching enzymes. We delve into their specific roles, kinetic properties, and the complex interplay that dictates the final structure and functionality of this vital biopolymer. This document serves as a critical resource for researchers seeking to understand and manipulate starch metabolism for applications ranging from crop improvement and biomaterial development to the design of novel therapeutics targeting carbohydrate pathways.

The Core Enzymatic Players in this compound Biosynthesis

The synthesis of this compound is a complex process orchestrated by the coordinated actions of several classes of enzymes, each with multiple isoforms. These enzymes work in concert within the amyloplasts of plant storage tissues and the chloroplasts of leaves to construct the large, semi-crystalline granules of starch.[1] The primary enzymatic actors in this biological play are starch synthases (SS), starch branching enzymes (SBE), and starch debranching enzymes (DBE). Starch phosphorylase also plays a role, particularly in the initiation of glucan chains.[1][2]

Starch Synthases (SS): The Chain Elongators

Starch synthases (EC 2.4.1.21) are responsible for the elongation of α-1,4-linked glucan chains, the linear backbone of this compound.[2] They catalyze the transfer of a glucose moiety from an activated donor molecule, ADP-glucose, to the non-reducing end of a growing glucan chain.[3] Plants possess multiple isoforms of soluble starch synthases (SSI, SSII, SSIII, SSIV) that are primarily involved in this compound synthesis, each with distinct roles in elongating chains of different lengths.[4]

Starch Branching Enzymes (SBE): The Architects of Branching

Starch branching enzymes (EC 2.4.1.18) are the crucial architects that introduce the characteristic α-1,6 glycosidic branch points into the this compound molecule.[5] They function by cleaving an internal α-1,4 linkage within a linear glucan chain and transferring the cleaved segment to a C6 hydroxyl group of a glucose residue on the same or a neighboring chain.[6] Like starch synthases, SBEs exist in different isoforms (primarily SBEI and SBEII, with SBEII further divided into SBEIIa and SBEIIb in cereals), each with preferences for the length of the chain to be transferred, thereby influencing the density and distribution of branches.[5]

Starch Debranching Enzymes (DBE): The Editors of Structure

Starch debranching enzymes (EC 3.2.1.41 and EC 3.2.1.68) play a critical, and perhaps counterintuitive, role in this compound synthesis by selectively hydrolyzing α-1,6 glycosidic linkages.[7][8] The two main types of DBEs in plants are isoamylases and pullulanases, which differ in their substrate specificities.[9] Their "trimming" action is thought to remove misplaced branches, allowing for the proper formation of the crystalline lamellar structure of the starch granule.[8] The coordinated action of SBEs and DBEs is essential for creating the highly ordered, semi-crystalline nature of this compound.

Quantitative Analysis of Enzyme Kinetics

The efficiency and substrate preference of each enzyme isoform are critical determinants of the final this compound structure. These properties are quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat).

Table 1: Comparative Kinetic Parameters of Key Enzymes in this compound Synthesis

| Enzyme Isoform | Plant Source | Substrate | Km | Vmax / kcat | Reference(s) |

| Starch Synthase | |||||

| SSIIa | Maize | This compound | - | - | [3] |

| SSIIb | Maize | Glycogen | - | Higher than SSIIa | [3] |

| Starch Branching Enzyme | |||||

| KBE1 (SBE) | Kidney Bean | Amylose (B160209) | 1.27 mM | - | [10] |

| KBE2 (SBE) | Kidney Bean | Amylose | 0.74 mM | - | [10] |

| Debranching Enzyme | |||||

| Pullulanase (rMePUL) | Cassava | Pullulan | - | - | [7][9] |

| Isoamylase (B1167963) | Rice | Phytoglycogen | - | - | [8] |

| Starch Phosphorylase | |||||

| GWD | Arabidopsis thaliana | Soluble Starch | - | ~27 pmol min-1 (mg protein)-1 | [1] |

Note: A comprehensive comparative table with directly comparable units is challenging to construct due to variations in experimental conditions and reporting across studies. The data presented here is illustrative of the types of kinetic information available.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a dynamic process involving the interplay of multiple enzymes. Visualizing these relationships is crucial for a deeper understanding.

Caption: this compound Biosynthesis Pathway.

The experimental investigation of these enzymes and the resulting this compound structure involves a series of sophisticated techniques.

Caption: Experimental Workflow for Enzyme and Starch Analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound synthesis.

Starch Synthase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of soluble starch synthases by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Enzyme extract (from plant tissue)

-

Assay Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Substrate solution: 10 mM ADP-glucose

-

Primer: 1 mg/mL this compound or glycogen

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Add the primer (this compound or glycogen) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract and the substrate (ADP-glucose).

-

Immediately measure the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the starch synthase activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Starch Branching Enzyme Activity Assay (Iodine Staining Method)

This assay is based on the principle that the branching of linear α-glucan chains (amylose) by SBE leads to a decrease in the wavelength of maximum absorption (λmax) of the iodine-glucan complex.

Materials:

-

Enzyme extract

-

Assay Buffer: 50 mM HEPES-NaOH (pH 7.0), 2.5 mM DTT

-

Substrate: 1 mg/mL amylose

-

Iodine solution: 0.2% (w/v) I₂ in 2% (w/v) KI

-

Spectrophotometer

Procedure:

-

Incubate the enzyme extract with the amylose substrate in the assay buffer at an optimal temperature (e.g., 30°C) for a defined period.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., HCl).

-

Add the iodine solution to the stopped reaction and measure the absorbance spectrum from 500 to 700 nm.

-

Determine the λmax for each time point. A decrease in λmax over time indicates SBE activity.

-

One unit of activity can be defined as the amount of enzyme that causes a specific shift in λmax per unit of time.

This compound Chain Length Distribution Analysis by FACE (Fluorophore-Assisted Carbohydrate Electrophoresis)

This high-resolution technique allows for the separation and quantification of individual linear glucan chains released from this compound after debranching.

Materials:

-

Purified starch sample

-

Debranching enzymes: Isoamylase and/or pullulanase

-

Labeling reagent: 8-amino-1,3,6-pyrenetrisulfonic acid (APTS)

-

Reducing agent: Sodium cyanoborohydride (NaCNBH₃)

-

Capillary electrophoresis system with a laser-induced fluorescence detector

Procedure:

-

Starch Solubilization and Debranching:

-

Suspend starch (1-2 mg) in water and heat to 100°C to gelatinize.[2]

-

Cool the sample and add debranching enzymes in an appropriate buffer. Incubate to completely hydrolyze all α-1,6 linkages.

-

Inactivate the enzymes by heating.

-

-

Fluorophore Labeling:

-

Dry the debranched glucan sample.

-

Add a solution of APTS in acetic acid and a solution of NaCNBH₃ in DMSO.

-

Incubate at an elevated temperature (e.g., 55°C) for several hours to allow for the reductive amination reaction, which tags the reducing end of each glucan chain with the fluorescent APTS molecule.

-

-

Capillary Electrophoresis:

-

Dilute the labeled sample in water.

-

Inject the sample into the capillary of the electrophoresis system.

-

Separate the labeled oligosaccharides based on their size-to-charge ratio under a high voltage.

-

Detect the fluorescently labeled chains as they pass the detector. The migration time is inversely related to the degree of polymerization (DP).

-

-

Data Analysis:

-

Integrate the peak areas of the resulting electropherogram to determine the molar percentage of chains of each DP.

-

Conclusion

The synthesis of this compound is a testament to the precision and complexity of biological processes. The coordinated and sometimes opposing actions of starch synthases, branching enzymes, and debranching enzymes, each with their distinct isoforms and kinetic properties, result in the formation of a highly structured and functional biopolymer. The methodologies outlined in this guide provide the tools for researchers to dissect this intricate process, paving the way for targeted modifications of starch structure to enhance its nutritional value, improve its industrial applications, and develop novel therapeutic strategies. A deeper understanding of this enzymatic machinery holds the key to unlocking the full potential of this abundant and versatile natural resource.

References

- 1. Determination of the starch-phosphorylating enzyme activity in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Study of Starch Phosphorylase Genes and Encoded Proteins in Various Monocots and Dicots with Emphasis on Maize [mdpi.com]

- 3. Analysis of purified maize starch synthases IIa and IIb: SS isoforms can be distinguished based on their kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Starch branching enzymes as putative determinants of postharvest quality in horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cassava pullulanase and its synergistic debranching action with isoamylase 3 in starch catabolism [frontiersin.org]

- 8. The starch-debranching enzymes isoamylase and pullulanase are both involved in this compound biosynthesis in rice endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Major isoforms of starch branching enzymes in premature seeds of kidney bean (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Regulation of Amylopectin Structure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amylopectin, the major component of starch, is a complex, highly branched polymer of glucose whose structure is fundamental to the physicochemical properties of starch. These properties, in turn, dictate the functionality of starch in applications ranging from food science to pharmaceuticals. The intricate architecture of this compound is not random; it is meticulously controlled by a sophisticated network of genes encoding a suite of biosynthetic enzymes. This technical guide provides a comprehensive overview of the genetic and enzymatic regulation of this compound structure. It details the roles of key enzyme families—starch synthases, branching enzymes, and debranching enzymes—and presents quantitative data on how genetic modifications affect this compound's fine structure. Furthermore, this document includes detailed experimental protocols for the structural analysis of this compound and visualizes the core biosynthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and development professionals.

Introduction to this compound Structure

Starch is composed of two glucan polymers: the essentially linear amylose (B160209) and the highly branched this compound.[1] this compound constitutes 70-80% of most starches and is one of the largest molecules in nature, with a molecular weight reaching 10⁷-10⁸ Daltons.[2][3] Its structure consists of linear chains of α-(1→4) linked glucose residues, which are interconnected by α-(1→6) glycosidic bonds to form a tree-like, clustered architecture.[2][4]

This clustered structure is organized into alternating semi-crystalline and amorphous layers within the starch granule.[5] The short chains (A-chains and outer B-chains) form double helices that pack into crystalline lamellae, while the branch points are located in the amorphous regions.[2] The distribution of these chain lengths—categorized as A chains (DP 6-12), B1 chains (DP 13-24), B2 chains (DP 25-36), and B3+ chains (DP >36)—is a critical determinant of starch functionality, including its gelatinization temperature, viscosity, and digestibility.[6][7] The precise synthesis of this complex architecture is governed by the coordinated action of several classes of enzymes.[2]

The Core Enzymatic Machinery of this compound Biosynthesis

The synthesis of this compound from the precursor ADP-glucose is a complex process requiring the coordinated effort of at least four major enzyme classes, each with multiple isoforms that have distinct, yet sometimes overlapping, functions.[2][4]

Starch Synthases (SS)

Starch synthases catalyze the elongation of glucan chains by adding glucose units from ADP-glucose to the non-reducing end via an α-1,4 glycosidic bond.[3] There are five major classes of SS involved in this compound synthesis (SSI-SSV).[2]

-

Starch Synthase I (SSI): Primarily responsible for elongating very short chains (DP 6-10), effectively priming them for the action of branching enzymes.

-

Starch Synthase II (SSII): Elongates intermediate-length chains. The SSIIa isoform, in particular, is crucial for synthesizing chains of DP 13-24.[8] Its absence leads to a significant increase in the proportion of short chains (DP 6-12) and a decrease in intermediate chains.[9]

-

Starch Synthase III (SSIII): A key enzyme responsible for the synthesis of long this compound chains (DP > 36).[8][9] Mutations in the SSIII gene result in a marked reduction in these long chains, affecting starch viscosity.[10]

-

Starch Synthase IV (SSIV): Plays a critical role in the initiation of starch granules, though its precise role in defining this compound structure is still under investigation.[11]

Starch Branching Enzymes (SBE)

Starch branching enzymes are responsible for creating the α-1,6 linkages that define this compound's branched structure. They act by cleaving an internal α-1,4 linkage from a growing glucan chain and transferring the cleaved segment to a C-6 hydroxyl group on the same or a neighboring chain.[12][13] There are two main classes of SBEs in plants, SBEI and SBEII, which have distinct specificities.

-

SBEI: Preferentially transfers longer glucan chains, contributing to the inter-cluster connections within the this compound molecule.[13]

-

SBEII: Transfers shorter chains. This class is further divided into two isoforms, SBEIIa and SBEIIb, which have different expression patterns and substrate preferences.

Starch Debranching Enzymes (DBE)

While seemingly counterintuitive, debranching enzymes are essential for the proper synthesis of the highly organized, semi-crystalline structure of this compound.[2] They are thought to "trim" excess or misplaced branches from a soluble pre-amylopectin polymer, allowing the remaining chains to form the ordered double helices necessary for crystallinity.[2][16] The two main types are isoamylase (B1167963) and pullulanase.

-

Isoamylase (ISA): Plays the predominant role in this compound biosynthesis.[16] Mutants lacking isoamylase (e.g., sugary-1 mutants in rice and maize) accumulate a highly branched, water-soluble polysaccharide called phytoglycogen instead of crystalline starch.[16][17] This highlights its critical role in removing branches to permit crystallization. The functional enzyme is often a heteromultimer, requiring both ISA1 and ISA2 subunits for stability and activity.[18]

-

Pullulanase (PUL): Also contributes to this compound structure, and in some cases, may compensate for the loss of isoamylase.[16]

Genetic Regulation and Enzymatic Interactions

The synthesis of this compound is not merely the sum of individual enzyme activities but a highly regulated process involving transcriptional control and the formation of multi-enzyme protein complexes. Transcriptome analyses in wheat, for instance, have identified the upregulation of SBEIIa and SBEIIb genes and the downregulation of DBE genes in high-amylopectin mutants.[19]

Evidence suggests that starch biosynthetic enzymes do not act in isolation but assemble into functional protein complexes at the surface of the starch granule.[12][20] Phosphorylation is a key post-translational modification that regulates the formation of these complexes.[12][21] For example, phosphorylated SBEIIb has been found in complexes with starch synthase isoforms, which are thought to be the functional units responsible for building the clustered structure of this compound.[12][13]

Quantitative Effects of Genetic Modifications on this compound Structure

Genetic manipulation of starch biosynthetic genes has provided invaluable insight into the function of each enzyme. The following tables summarize quantitative data from studies on various plant species where key genes have been knocked out or suppressed, leading to measurable changes in the this compound chain length distribution (CLD).

Table 1: Effect of Starch Synthase (SS) Gene Mutations on this compound CLD

| Gene Modified | Species | Chain Fraction | Change in Wild Type (%) | Change in Mutant (%) | Reference |

| SSIIa | Rice | Short (DP 6-12) | 22.1 | 35.4 (+59%) | [8] |

| Intermediate (DP 13-24) | 49.5 | 39.1 (-21%) | [8] | ||

| SSIII | Potato | Short (DP 6-12) | 15.0 | 25.0 (+67%) | [9] |

| Long (DP >30) | ~10.0 | ~4.0 (-60%) | [9] | ||

| GBSSI (Waxy) | Wheat | Short (DP 6-16) | Not specified | Slight Reduction | [10] |

Table 2: Effect of Starch Branching Enzyme (SBE) Gene Mutations on this compound CLD

| Gene Modified | Species | Chain Fraction | Change vs. Wild Type | Key Observation | Reference |

| SBEIIa/SBEIIb | Wheat | Short (DP ≤ 12) | Significant Decrease | SBEIIa modifies shorter branches | [14][15] |

| Intermediate (DP ≤ 32) | Significant Decrease | SBEIIb acts on longer branches | [14][15] | ||

| SBEIIb | Maize | Short (DP 6-11) | Increase | Compensatory increase in SBEI activity | [13] |

| Intermediate (DP 12-21) | Decrease | Altered gelatinization properties | [13] |

Table 3: Effect of Starch Debranching Enzyme (DBE) Gene Mutations on Starch Structure

| Gene Modified | Species | Phenotype | Key Structural Change | Reference |

| Isoamylase 1 (ISA1) | Rice (sugary-1) | Phytoglycogen accumulation | Loss of crystallinity; highly branched, soluble glucan | [16] |

| Isoamylase 1 (ISA1) | Arabidopsis | Phytoglycogen accumulation | 90% reduction in starch; accumulation of phytoglycogen | [17] |

| Pullulanase | Rice (sugary-1 mutant) | Moderate sugary phenotype | Reduced pullulanase activity correlated with phenotype severity | [16] |

Experimental Protocols for this compound Structural Analysis

Accurate characterization of this compound's fine structure is crucial for linking genetic modifications to functional outcomes. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) are two of the most powerful and widely used techniques.[6][22]

Protocol: Starch Isolation from Cereal Endosperm

-

Homogenization: Mill dry seeds into a fine flour. Suspend the flour in a saline buffer (e.g., 0.1 M NaCl) to solubilize proteins.

-

Protease Treatment: Add a protease (e.g., pronase) and incubate to digest proteins, which can otherwise contaminate the starch preparation.

-

Filtration and Sieving: Pass the slurry through a series of nylon meshes (e.g., 100 µm followed by 45 µm) to remove cell debris and larger particles.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 2,000 x g). The dense starch granules will form a white pellet.

-

Washing: Resuspend the pellet in distilled water and centrifuge again. Repeat this washing step multiple times to remove soluble contaminants.

-

Solvent Exchange: Wash the final pellet with ethanol (B145695) or acetone (B3395972) to dehydrate the starch.

-

Drying: Dry the starch pellet in a vacuum oven at a low temperature (e.g., 40°C) to obtain a fine white powder.

Protocol: this compound Debranching and HPAEC-PAD Analysis

This protocol is adapted from standard methods described in the literature.[9][23]

-

Starch Solubilization: Suspend 5-10 mg of purified starch in 1 mL of 90% (v/v) Dimethyl Sulfoxide (DMSO). Heat at 100°C for 1 hour with vigorous vortexing to fully gelatinize and dissolve the starch.

-

Precipitation: Add 4 mL of absolute ethanol to the solubilized starch to precipitate it. Centrifuge to collect the precipitate and wash with ethanol to remove DMSO.

-

Enzymatic Debranching: Resuspend the starch in 50 mM sodium acetate (B1210297) buffer (pH 5.0). Add isoamylase (e.g., 5-10 units) and incubate at 37-42°C for 4-12 hours to completely hydrolyze all α-1,6 branch points.

-

Enzyme Inactivation: Stop the reaction by boiling the sample for 10 minutes.

-

HPAEC-PAD Analysis:

-

System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a suitable carbohydrate-separating column (e.g., CarboPac PA100 or PA200).

-

Elution: Inject the filtered, debranched sample. Elute the linear glucan chains using a sodium acetate gradient in a sodium hydroxide (B78521) mobile phase (e.g., 150 mM NaOH). The gradient is optimized to resolve chains from DP 3 up to DP 60-70.

-

Detection: Detect the eluted chains using a pulsed amperometric detector with a gold working electrode.

-

Quantification: Integrate the peak areas for each chain length (DP). Calculate the molar percentage of each chain by dividing its peak area by the total area of all integrated peaks.

-

Protocol: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

This protocol is based on the principles of FACE for glycan analysis.[22][24][25]

-

Debranching: Debranch the starch sample as described in steps 1-4 of the HPAEC-PAD protocol.

-

Fluorescent Labeling: Dry the debranched sample completely. Add a solution of the fluorophore 8-aminopyrene-1,3,6-trisulfonic acid (APTS) in a solution of sodium cyanoborohydride/acetic acid. Incubate in the dark at 37-55°C for several hours to overnight. This covalently links the APTS molecule to the reducing end of each glucan chain.

-

Cleanup: Remove excess, unreacted APTS dye, typically by size-exclusion chromatography or a specialized cleanup column.

-

Electrophoresis:

-

System: Use a high-resolution polyacrylamide gel electrophoresis (PAGE) system, often in a capillary format for higher sensitivity and resolution (as in DNA sequencing).

-

Separation: Load the labeled sample onto the gel. The negatively charged APTS tag imparts a charge to each neutral glucan chain. Separation occurs based on the hydrodynamic size of the glucan chains.

-

Detection: Detect the migrating bands using a laser-based fluorescence detector.

-

-

Data Analysis: The resulting electropherogram will show peaks corresponding to different chain lengths. The relative fluorescence intensity of each peak is directly proportional to the molar amount of that specific chain length.[25]

Conclusion and Future Outlook

The structure of this compound is a direct output of a complex and finely tuned genetic and enzymatic system. The coordinated actions of multiple isoforms of starch synthases, branching enzymes, and debranching enzymes, often working in concert within protein complexes, dictate the final architecture of the starch granule. Understanding this regulatory network at a molecular level is paramount for the targeted genetic improvement of crops. By modifying the expression of key biosynthetic genes, it is possible to tailor the structure of this compound to achieve desired functional properties, such as increased resistant starch for health benefits, improved thermal stability for industrial processing, or optimized digestibility for biofuel production.[8][26] Future research will likely focus on elucidating the precise stoichiometry and regulation of the enzymatic complexes and leveraging advanced gene-editing technologies to create novel starches with bespoke functionalities for a wide array of applications in the food, industrial, and pharmaceutical sectors.

References

- 1. The genetic architecture of amylose biosynthesis in maize kernel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. alevelbiology.co.uk [alevelbiology.co.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Chain Length Distribution Profiling - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Relationships among Genetic, Structural, and Functional Properties of Rice Starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1.html [shigen.nig.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. A review of starch-branching enzymes and their role in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research.monash.edu [research.monash.edu]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. The Starch-Debranching Enzymes Isoamylase and Pullulanase Are Both Involved in this compound Biosynthesis in Rice Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The heteromultimeric debranching enzyme involved in starch synthesis in Arabidopsis requires both isoamylase1 and isoamylase2 subunits for complex stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative transcriptome analyses revealed key genes involved in high this compound biosynthesis in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Chain–Length Distribution of this compound by HPAEC-PAD [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Fluorophore-assisted carbohydrate electrophoresis as detection method for carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Amylopectin from Diverse Botanical Origins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Starch, a ubiquitous plant-based polysaccharide, is composed of two primary macromolecules: amylose (B160209) and amylopectin.[1][2] this compound is the major component, typically constituting 70-80% of the starch granule by weight.[3][4] It is a highly branched polymer of α-glucose units, linked primarily by α-1,4 glycosidic bonds in its linear chains and α-1,6 glycosidic bonds at its numerous branch points.[5][6] This intricate, branched architecture is responsible for many of starch's unique physicochemical properties, including its viscosity, gelatinization behavior, and retrogradation tendencies.[5][7]

The precise structural characteristics and, consequently, the functional properties of this compound vary significantly depending on its botanical source.[8][9] These variations in properties such as molecular weight, chain-length distribution, crystallinity, and thermal behavior are critical determinants of starch functionality in various applications, from food texturizers to pharmaceutical excipients and drug delivery systems.[5][10][11]

This technical guide provides an in-depth exploration of the key physicochemical properties of this compound from different botanical sources. It offers detailed experimental protocols for the principal characterization techniques and presents a comparative analysis of quantitative data to aid researchers and professionals in selecting and utilizing starches for specific applications.

General Workflow for this compound Characterization

The characterization of this compound first requires its isolation from the native starch granule and subsequent purification to remove lipids and the amylose fraction. The purified this compound can then be subjected to a suite of analytical techniques to elucidate its structural and functional properties.

Caption: General workflow for this compound isolation and subsequent physicochemical analysis.

Molecular Weight (MW)

The molecular weight of this compound is a fundamental property that influences its viscosity and rheological behavior. It is one of the largest naturally occurring polymers, with reported molecular weights ranging from millions to hundreds of millions of Daltons.[12]

Experimental Protocol: Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution of polymers.[13]

-

Sample Preparation:

-

Dissolve a known concentration of purified this compound in a suitable solvent, often containing a denaturing agent like dimethyl sulfoxide (B87167) (DMSO) or an aqueous solution with salts, to ensure complete dissolution and prevent aggregation.

-

Filter the solution through a microfilter (e.g., 0.45 µm) to remove any particulate matter.

-

-

Instrumentation & Conditions:

-

System: High-performance liquid chromatography (HPLC) system equipped with a pump, injector, a series of SEC columns (e.g., Sepharose CL-2B or similar), and a refractive index (RI) detector.[14] Multi-angle light scattering (MALS) and viscometer detectors can be coupled for absolute molecular weight determination.

-

Mobile Phase: An appropriate aqueous buffer (e.g., sodium nitrate (B79036) with sodium azide) is run at a constant flow rate (e.g., 0.5 mL/min).

-

Calibration: The system is calibrated using a series of well-characterized polysaccharide standards (e.g., pullulan) with known molecular weights.

-

-

Data Analysis:

-

The elution time of the this compound sample is recorded. Larger molecules elute earlier than smaller ones.

-

The molecular weight distribution (including weight-average molecular weight, Mw, and number-average molecular weight, Mn) is calculated by comparing the sample's elution profile to the calibration curve.

-

Comparative Data: Molecular Weight of this compound

| Botanical Source | Weight-Average Molecular Weight (Mw) (x 10⁶ g/mol ) | Reference(s) |

| Tapioca | ~2 - 10 | [12] |

| Potato | ~2 - 10 | [12] |

| Wheat | ~2 - 10 | [12] |

| Corn (Maize) | ~2 - 10 | [12] |

| Sago | ~2 - 10 | [12] |

| Waxy Maize | Variable, generally high | [12] |

Note: Molecular weights can vary significantly based on the specific cultivar, growing conditions, and analytical method used. The values presented are approximate ranges reported in the literature.[12]

Chain-Length Distribution (CLD)

The branched structure of this compound is characterized by the distribution of its linear α-1,4 glucan chains. This chain-length distribution (CLD) is a critical determinant of the crystalline structure, gelatinization temperature, and digestibility of starch.[3][15] The chains are classified by their degree of polymerization (DP):

-

A chains (fa): DP 6-12, linked only at their reducing end.[3][15]

-

B3+ chains (fb3): DP > 36, longer chains that can span multiple clusters.[3][14]

Experimental Protocol: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is the gold standard for determining the fine structure and chain-length distribution of this compound.[16][17]

-

Debranching:

-

Purified this compound is completely debranched into linear chains using enzymes like isoamylase (B1167963) or pullulanase.[18]

-

A typical procedure involves dissolving this compound in a suitable buffer (e.g., sodium acetate), adding the debranching enzyme, and incubating at the optimal temperature (e.g., 40-50°C) for several hours to ensure complete hydrolysis of α-1,6 linkages.[18]

-

The reaction is stopped by heating to denature the enzyme.

-

-

Instrumentation & Conditions:

-

System: An ion chromatography system equipped with a high-pH quaternary gradient pump, an autosampler, a carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac series), and a pulsed amperometric detector (PAD) with a gold working electrode.[18]

-

Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used to elute the linear glucan chains from the column based on their size (and thus charge at high pH).

-

-

Data Analysis:

-

The detector response is plotted against retention time. Each peak corresponds to a linear chain of a specific DP.

-

Peaks are identified by comparing their retention times to those of a standard mixture of malto-oligosaccharides (DP 4-7) and/or by using software to assign DP based on elution patterns.

-

The relative area of each peak is calculated to determine the molar or weight percentage of chains of each length.[14] The proportions of A, B1, B2, and B3+ chains are then calculated by summing the relative areas within their respective DP ranges.[16]

-

Caption: Experimental workflow for this compound chain-length distribution analysis by HPAEC-PAD.

Comparative Data: this compound Chain-Length Distribution (%)

| Botanical Source | fa (DP 6-12) | fb1 (DP 13-24) | fb2 (DP 25-36) | fb3 (DP >36) | Reference(s) |

| Rice (non-waxy) | 18.1 - 24.7 | 45.0 - 55.7 | 12.7 - 14.1 | 10.8 - 20.7 | [14] |

| Wheat (bread) | 26.5 - 27.5 | 43.6 - 44.1 | 13.6 - 14.2 | 11.0 - 11.7 | [16] |

| Potato | ~21.0 - 24.0 | ~50.0 - 54.0 | ~10.0 - 12.0 | ~13.0 - 16.0 | [3] |

| Maize (normal) | ~22.0 - 26.0 | ~48.0 - 52.0 | ~11.0 - 14.0 | ~11.0 - 15.0 | [3] |

Crystallinity

Within the starch granule, the branched this compound molecules arrange into ordered, double-helical structures that form crystalline lamellae, which alternate with amorphous regions.[19][20] The type and degree of crystallinity affect the granule's hydration properties, enzyme susceptibility, and gelatinization temperature.

-

A-type: A dense, monoclinic lattice packing, characteristic of cereal starches (e.g., maize, wheat, rice).[3][21]

-

B-type: A more open, hexagonal lattice containing water molecules, typical of tuber (e.g., potato) and high-amylose starches.[3][21]

-

C-type: An intermediate structure considered a mixture of A- and B-type crystallites, often found in legume starches.[9][21]

Experimental Protocol: X-Ray Diffraction (XRD)

XRD is the primary technique used to determine the crystalline pattern and relative crystallinity of starch.[1][3]

-

Sample Preparation:

-

A sufficient amount of dry starch or purified this compound powder is packed into a sample holder to ensure a flat, uniform surface.

-

For some analyses, samples may be equilibrated at a specific relative humidity.

-

-

Instrumentation & Conditions:

-

System: An X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a detector.

-

Scan Parameters: The sample is scanned over a range of diffraction angles (2θ), typically from 4° to 40°, with a defined step size (e.g., 0.02°) and acquisition time per step.[3]

-

-

Data Analysis:

-

A diffractogram is generated, plotting X-ray intensity against the diffraction angle (2θ).

-

Crystalline Type: The pattern of peaks is characteristic of the crystalline allomorph. A-type patterns typically show strong peaks at 2θ values of approximately 15°, 17°, 18°, and 23°. B-type patterns show major peaks around 5.6°, 15°, 17°, 22°, and 24°. C-type patterns exhibit a combination of A- and B-type peaks.[20][22]

-

Relative Crystallinity: The degree of crystallinity is calculated by separating the area of the crystalline peaks from the amorphous halo in the diffractogram using specialized software. The ratio of the crystalline peak area to the total diffractogram area gives the relative crystallinity.

-

Comparative Data: Crystalline Structure of this compound

| Botanical Source | Predominant Crystalline Type | Relative Crystallinity (%) | Reference(s) |

| Maize (Corn) | A-type | 25 - 40 | [3][21] |

| Wheat | A-type | 25 - 40 | [3][21] |

| Rice | A-type | 30 - 45 | [3][21] |

| Potato | B-type | 20 - 35 | [3][21] |

| Cassava | A-type | 30 - 40 | [10] |

| Pea (Legume) | C-type | 25 - 35 | [9][21] |

Gelatinization Properties

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature, making it ideal for studying gelatinization.[23][24]

-

Sample Preparation:

-

A precise amount of starch (e.g., 3-4 mg) is weighed into a high-pressure DSC pan (e.g., aluminum).[25]

-

An excess of water (e.g., a 1:2 or 1:3 starch-to-water ratio) is added using a micropipette.[25]

-

The pan is hermetically sealed and allowed to equilibrate for a period (e.g., 1-24 hours) at room temperature.[25]

-

-

Instrumentation & Conditions:

-

Data Analysis:

Caption: Experimental workflow for analyzing starch gelatinization using DSC.

Comparative Data: Gelatinization Properties of Starches

| Botanical Source | Onset Temp (To) (°C) | Peak Temp (Tp) (°C) | Enthalpy (ΔH) (J/g) | Reference(s) |

| Maize (Normal) | 62 - 72 | 66 - 75 | 11 - 15 | [26] |

| Waxy Maize | 63 - 72 | 68 - 78 | 14 - 18 | [26] |

| High-Amylose Maize | 67 - 90+ | 80 - 120+ | 8 - 12 | [26] |

| Wheat | 58 - 64 | 61 - 68 | 9 - 12 | [26] |

| Potato | 58 - 68 | 62 - 72 | 17 - 22 | [24] |

| Rice | 68 - 78 | 70 - 80 | 11 - 15 | [23] |

Pasting Properties

Pasting follows gelatinization and involves the continued swelling, leaching of molecular components (especially amylose), and eventual disruption of starch granules under shear and heat, leading to the formation of a viscous paste.[27][28] A Rapid Visco-Analyser (RVA) measures these viscosity changes over a programmed heating and cooling cycle.

Key parameters include:

-

Pasting Temperature (PT): The temperature at which viscosity begins to rise.[28]

-

Peak Viscosity (PV): The maximum viscosity reached during heating.[28]

-

Trough or Holding Viscosity (HV): The minimum viscosity after the peak, during a period of constant high temperature and shear.[28]

-

Breakdown (BD): The difference between PV and HV (PV - HV), indicating the paste's stability.[28]

-

Final Viscosity (FV): The viscosity at the end of the cooling cycle.[28]

-

Setback (SB): The difference between FV and HV (FV - HV), indicating the tendency for retrogradation or gelling upon cooling.[28]

Experimental Protocol: Rapid Visco-Analyser (RVA)

-

Sample Preparation:

-

Instrumentation & Conditions:

-

System: A Rapid Visco-Analyser.

-

Pasting Profile: A standard heating, holding, and cooling profile is used. A common profile (e.g., STD1) is:

-

Hold at 50°C for 1 minute.

-

Heat from 50°C to 95°C over 3.7 minutes.

-

Hold at 95°C for 2.5 minutes.

-

Cool from 95°C to 50°C over 3.8 minutes.

-

Hold at 50°C for 2 minutes.[27]

-

-

Continuous stirring is applied throughout the test.

-

-

Data Analysis:

-

The instrument's software plots viscosity (in centipoise [cP] or Rapid Visco Units [RVU]) against time/temperature, generating a pasting curve.

-

The key pasting parameters (PT, PV, HV, BD, FV, SB) are automatically calculated from the curve.[29]

-

Comparative Data: Pasting Properties of Starches

| Botanical Source | Peak Viscosity (RVU) | Breakdown (RVU) | Final Viscosity (RVU) | Pasting Temp (°C) | Reference(s) |

| Maize (Normal) | 200 - 350 | 50 - 150 | 250 - 450 | 70 - 80 | [27][30] |

| Waxy Maize | 300 - 500 | 150 - 300 | 150 - 250 | 65 - 75 | [27][30] |

| Wheat | 150 - 300 | 50 - 150 | 200 - 400 | 80 - 95 | [28][29] |

| Potato | 400 - 1000+ | 200 - 600 | 250 - 450 | 60 - 70 | [27] |

| Rice (non-waxy) | 200 - 400 | 50 - 200 | 300 - 550 | 70 - 90 | [28] |

Note: Viscosity values are highly dependent on the RVA model, test conditions, and sample concentration. These values are indicative for comparative purposes.

Conclusion

The physicochemical properties of this compound are intrinsically linked to its botanical source, dictating its behavior and functionality. Cereal amylopectins (maize, wheat, rice) are generally characterized by A-type crystallinity, moderate gelatinization temperatures, and relatively stable pastes. In contrast, tuber this compound, such as from potato, exhibits B-type crystallinity, lower gelatinization temperatures, exceptionally high peak viscosity, and significant breakdown. These differences arise from variations in the fundamental molecular structure, particularly the chain-length distribution and degree of branching.

For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount. This knowledge enables the rational selection of starches as functional excipients, stabilizers, or matrices for controlled release, ensuring optimal performance and product quality. The detailed methodologies provided herein serve as a robust foundation for the precise and reproducible characterization of these vital biopolymers.

References

- 1. X-Ray Diffraction Analysis for Starch | Springer Nature Experiments [experiments.springernature.com]

- 2. Evaluation of amylose content: Structural and functional properties, analytical techniques, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Starch - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | Definition, Structure & Function - Lesson | Study.com [study.com]

- 7. adm.com [adm.com]

- 8. scielo.br [scielo.br]

- 9. Physicochemical, structural and functional properties of native and irradiated starch: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound structure and crystallinity explains variation in digestion kinetics of starches across botanic sources in an in vitro pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. Chain–Length Distribution of this compound by HPAEC-PAD [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. redalyc.org [redalyc.org]

- 20. Amyloses & Starch Discover - Glycopedia [glycopedia.eu]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. thermalsupport.com [thermalsupport.com]

- 24. Gelatinization Temperature Determination - Creative Proteomics [creative-proteomics.com]

- 25. 2.5. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

- 26. cerealsgrains.org [cerealsgrains.org]

- 27. escholarship.org [escholarship.org]

- 28. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 29. wmcinc.org [wmcinc.org]

- 30. researchgate.net [researchgate.net]

The Pivotal Role of Amylopectin in Plant Energy Storage: A Technical Guide

Abstract

As the primary polymeric component of starch, amylopectin is fundamental to energy storage in plants, directly impacting agricultural productivity and the nutritional value of staple crops. This technical guide provides an in-depth examination of the structure, function, and metabolism of this compound for researchers, scientists, and drug development professionals. We delve into the intricate enzymatic pathways governing its synthesis and degradation, present key quantitative data on its properties across various plant species, and provide detailed experimental protocols for its analysis. This document aims to be a comprehensive resource, fostering a deeper understanding of this compound's critical role in plant biology and its potential for targeted manipulation in agricultural and therapeutic contexts.

Introduction

Plants, as sessile organisms, have evolved sophisticated mechanisms to store energy derived from photosynthesis. The principal form of this stored energy is starch, a complex carbohydrate synthesized and deposited as semi-crystalline granules within plastids. Starch is composed of two glucose polymers: amylose (B160209) and this compound. While amylose is a largely linear molecule, this compound is a highly branched, massive polymer that constitutes the majority of the starch granule, typically 70-80% by weight.[1] The intricate architecture of this compound is paramount to the structure of the starch granule and dictates its physicochemical properties, including its gelatinization temperature and digestibility.[2] This guide explores the multifaceted functions of this compound in plant energy storage, from its molecular structure to its dynamic synthesis and catabolism.

Molecular Structure of this compound

This compound is a polysaccharide composed of α-D-glucose units. The glucose monomers are linked primarily by α-(1→4) glycosidic bonds to form linear chains, with branches introduced through α-(1→6) glycosidic bonds.[3] This branching occurs approximately every 24 to 30 glucose residues, resulting in a highly branched, tree-like structure. The molecular weight of this compound is substantial, ranging from 10⁷ to 10⁸ Daltons.[3]

The chains of this compound are categorized into three main types:

-

A-chains: Short, unbranched chains linked to the rest of the molecule only through their reducing end.

-

B-chains: Longer chains that are branched, carrying other A or B chains.

-

C-chain: A single chain per this compound molecule that possesses the sole reducing end.[3]

These chains are organized into clusters, forming the semi-crystalline structure of the starch granule. The double helices formed by adjacent this compound chains pack into crystalline lamellae, which are interspersed with amorphous lamellae containing the branch points.[4]

Quantitative Data on this compound

The relative abundance and structural characteristics of this compound vary significantly among different plant species and even between different tissues within the same plant. These variations have profound implications for the plant's energy storage capacity and the industrial applications of the extracted starch.

This compound Content in Various Plant Tissues

The ratio of this compound to amylose is a key determinant of starch properties. The following table summarizes the typical this compound content in the starch of various plant species.

| Plant Species | Tissue/Organ | This compound Content (%) | Reference(s) |

| Maize (Zea mays) | Endosperm | 70-80 | [5] |

| Waxy Maize (Zea mays) | Endosperm | >97 | [6] |

| Rice (Oryza sativa) | Endosperm | 65-85 | [7] |

| Glutinous Rice (Oryza sativa) | Endosperm | ~100 | [1] |

| Potato (Solanum tuberosum) | Tuber | 75-80 | [1] |

| Wheat (Triticum aestivum) | Endosperm | ~75 | [8] |

| Barley (Hordeum vulgare) | Endosperm | ~70 | [8] |

| Cassava (Manihot esculenta) | Root | ~80 | [9] |

Molecular Weight and Chain Length Distribution of this compound

The size of the this compound molecule and the length of its constituent chains are critical structural features. The chain length distribution is often categorized into fractions based on the degree of polymerization (DP).

| Plant Species | Average Molecular Weight (Da) | Predominant Chain Lengths (DP) | Reference(s) |

| Maize (Zea mays) | 10⁷ - 10⁸ | 10-12 and 17-19 | [5] |

| Rice (Oryza sativa) | 10⁷ - 10⁸ | 11-13 and 19-21 | [2] |

| Potato (Solanum tuberosum) | 10⁸ - 10⁹ | 11-13 and 20-22 | [10] |

| Wheat (Triticum aestivum) | 10⁷ - 10⁸ | 10-12 and 18-20 | [8] |

This compound Metabolism: Synthesis and Degradation

The dynamic balance between this compound synthesis and degradation is tightly regulated to meet the plant's energetic demands during growth, development, and stress responses.

This compound Biosynthesis

The synthesis of this compound is a complex process involving the coordinated action of several key enzymes within the plastid stroma. The primary substrate for starch synthesis is ADP-glucose, which is produced from glucose-1-phosphate and ATP by ADP-glucose pyrophosphorylase (AGPase).

The key enzymes in this compound biosynthesis are:

-

Starch Synthases (SSs): These enzymes catalyze the formation of α-1,4-glucosidic bonds, elongating the glucan chains. There are multiple isoforms of SS, each with specific roles in synthesizing chains of different lengths.

-

Starch Branching Enzymes (SBEs): SBEs are responsible for introducing the α-1,6-glucosidic linkages that create the branched structure of this compound. They cleave a segment of a linear α-1,4-glucan chain and transfer it to a C6 hydroxyl group of a glucose residue on the same or a neighboring chain.

-

Starch Debranching Enzymes (DBEs): Isoamylases are a type of DBE that play a crucial role in trimming misplaced branches, ensuring the proper crystalline structure of the this compound molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of rapid and cost-effective protocol for estimation of amylose and this compound in maize kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A-Type vs. B-Type Amylopectin: A Comprehensive Structural Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylopectin, the branched component of starch, is a biopolymer of immense importance in the pharmaceutical, food, and materials science sectors. Its physicochemical properties, which dictate its functionality, are intrinsically linked to its complex, hierarchical structure. The crystalline arrangement of this compound's constituent double helices gives rise to distinct polymorphs, primarily classified as A-type and B-type. Understanding the nuanced structural differences between these two forms is critical for the targeted development of starch-based materials with tailored functionalities, such as controlled-release drug delivery systems, excipients with specific binding properties, and biomaterials with desired mechanical strengths. This technical guide provides an in-depth exploration of the core structural distinctions between A-type and B-type this compound, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular architecture and characterization workflows.

Core Structural Differences

A-type and B-type this compound polymorphs are distinguished by the packing arrangement of their double helices, which in turn influences their chain length distribution, hydration, and density. A-type this compound, commonly found in cereal starches like maize, wheat, and rice, possesses a more compact and less hydrated structure. In contrast, B-type this compound, characteristic of tuber and some high-amylose starches such as potato and banana, exhibits a more open and hydrated arrangement.

Crystalline Structure and Packing

The fundamental difference lies in the unit cell structure of their crystalline regions. A-type this compound crystallizes in a monoclinic system, where the double helices are densely packed.[1] The B-type polymorph adopts a more open hexagonal arrangement, which allows for a significant amount of water to be incorporated within the crystal lattice.[1] This higher degree of hydration in B-type this compound contributes to its lower density compared to the A-type.[2]

Chain Length Distribution

The distribution of α-1,4-linked glucan chains, categorized by their degree of polymerization (DP), is another key differentiator. A-type this compound is generally characterized by a higher proportion of longer internal chains (B-chains) and a lower proportion of shorter external chains (A-chains).[3] Conversely, B-type this compound tends to have a higher abundance of short chains.[3] This variation in chain length influences the stability of the double helices and the overall architecture of the starch granule.[2]

Quantitative Data Summary

The structural distinctions between A-type and B-type this compound can be quantified through various analytical techniques. The following tables summarize key quantitative parameters.

| Parameter | A-Type this compound | B-Type this compound | Source(s) |

| Crystal System | Monoclinic | Hexagonal | [1] |

| Typical Sources | Cereals (maize, wheat, rice) | Tubers (potato), high-amylose maize | [2] |

| Packing Density | High | Low | [2] |

| Hydration | Lower | Higher | [2] |

Table 1: General Structural and Physical Properties.

| Parameter | A-Type this compound | B-Type this compound | Source(s) |

| Unit Cell Dimensions | a=1.85 nm, b=1.17 nm, c=1.06 nm, γ=116° | a=b=1.85 nm, c=1.04 nm, γ=120° | [1] |

| Water Molecules per Unit Cell | ~8 | ~36 | [1] |

| Relative Crystallinity | Typically 22.4% - 27% (in wheat) | Varies by source | [4] |

Table 2: Crystallographic and Physical Data.

| Chain Type | Degree of Polymerization (DP) Range | Predominance | Source(s) |

| A-chains (external) | DP 6-12 | Higher in B-type | [2] |

| B1-chains (internal) | DP 13-24 | Varies | [2] |

| Longer B-chains | DP > 25 | Higher in A-type | [2][3] |

| Ratio of short to long chains | Lower | Higher | [2] |

Table 3: Typical Chain Length Distribution.

Experimental Protocols

Accurate characterization of A- and B-type this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD) for Polymorph Determination

Objective: To determine the crystalline polymorph (A-type, B-type, or C-type - a mixture of A and B) and calculate the relative crystallinity.

Methodology:

-

Sample Preparation:

-

Starch samples should be equilibrated to a constant moisture content (e.g., in a desiccator over a saturated salt solution) for at least 24 hours prior to analysis.

-

The powdered sample is tightly packed into a sample holder, ensuring a flat and smooth surface.

-

-

Instrumentation and Data Collection:

-

A powder X-ray diffractometer with Cu Kα radiation (λ = 0.1542 nm) is typically used.

-

The instrument is operated at a voltage of 40 kV and a current of 40 mA.

-

Diffraction patterns are recorded over a 2θ range of 4° to 40° with a step size of 0.02° and a scan speed of 1°/min.[5]

-

-

Data Analysis:

-

The resulting diffractogram is analyzed for characteristic peaks.

-

Relative Crystallinity Calculation:

-

The area of the crystalline peaks is separated from the amorphous halo.

-

A smooth curve is drawn to connect the baseline of the crystalline peaks.

-

The relative crystallinity is calculated as the ratio of the crystalline peak area to the total area under the diffractogram.[5] Software with peak fitting capabilities can be used for more accurate determination.[6]

-

-

Enzymatic Debranching of this compound

Objective: To hydrolyze the α-1,6 glycosidic branch points of this compound to yield linear α-1,4 glucan chains for subsequent chain length analysis.

Methodology:

-

Starch Dispersion:

-

Accurately weigh approximately 10 mg of starch into a screw-cap tube.

-

Add 1 mL of dimethyl sulfoxide (B87167) (DMSO) and heat in a boiling water bath with vigorous stirring until the starch is completely dispersed.

-

-

Enzymatic Hydrolysis:

-

To the cooled dispersion, add 9 mL of 50 mM sodium acetate (B1210297) buffer (pH 4.5).

-

Add a mixture of isoamylase (B1167963) (EC 3.2.1.68) and pullulanase (EC 3.2.1.41) to ensure complete debranching. The exact enzyme concentration should be optimized based on the enzyme activity. A typical starting point is 10 units of isoamylase and 0.9 units of pullulanase per mg of starch.[7]

-

Incubate the mixture at 42°C overnight with gentle agitation.[7]

-

-

Enzyme Inactivation and Sample Preparation:

-

Inactivate the enzymes by heating the solution in a boiling water bath for 10 minutes.

-

The debranched sample can then be purified, for example, by solid-phase extraction to remove salts and enzymes, prior to chain length analysis.[7]

-

This compound Chain Length Distribution Analysis by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)